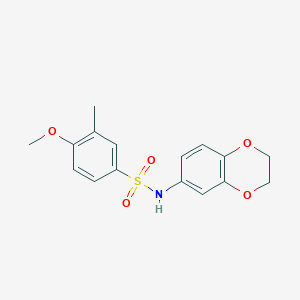
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxy-3-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxy-3-methylbenzenesulfonamide, commonly known as DBDS, is a sulfonamide compound that exhibits significant biological activities. DBDS has been extensively studied for its potential use in various scientific research applications due to its unique properties.
作用機序
The mechanism of action of DBDS is not fully understood, but it is thought to involve the inhibition of specific enzymes and proteins in the body. DBDS has been shown to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of pH in the body. DBDS has also been shown to inhibit the activity of topoisomerase, an enzyme that is involved in DNA replication.
Biochemical and Physiological Effects:
DBDS has been shown to exhibit a wide range of biochemical and physiological effects. Studies have shown that DBDS can inhibit the growth of cancer cells, reduce inflammation, and inhibit the formation of beta-amyloid plaques in the brain. DBDS has also been shown to exhibit anti-bacterial and anti-fungal properties.
実験室実験の利点と制限
One of the major advantages of using DBDS in lab experiments is its unique properties. DBDS exhibits significant anti-cancer properties and has been shown to inhibit the formation of beta-amyloid plaques in the brain. However, one of the major limitations of using DBDS in lab experiments is its toxicity. DBDS has been shown to exhibit cytotoxicity, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of DBDS. One of the major future directions is the development of new derivatives of DBDS that exhibit improved properties. Researchers are also studying the potential use of DBDS in the treatment of other diseases, such as Parkinson's disease and Huntington's disease. Additionally, researchers are studying the potential use of DBDS in combination therapy with other drugs to enhance its therapeutic effects.
Conclusion:
In conclusion, DBDS is a sulfonamide compound that exhibits significant biological activities. DBDS has been extensively studied for its potential use in various scientific research applications due to its unique properties. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of DBDS have been discussed in this paper. Further research is needed to fully understand the potential of DBDS in the treatment of various diseases.
合成法
DBDS can be synthesized by reacting 3-methyl-4-methoxybenzenesulfonyl chloride with 2,3-dihydro-1,4-benzodioxin-6-amine in the presence of a base. The resulting product is then purified through recrystallization to obtain pure DBDS.
科学的研究の応用
DBDS has been extensively studied for its potential use in various scientific research applications. One of the major applications of DBDS is in the field of cancer research. Studies have shown that DBDS exhibits significant anti-cancer properties by inhibiting the growth of cancer cells. DBDS has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the formation of beta-amyloid plaques in the brain.
特性
製品名 |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxy-3-methylbenzenesulfonamide |
|---|---|
分子式 |
C16H17NO5S |
分子量 |
335.4 g/mol |
IUPAC名 |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxy-3-methylbenzenesulfonamide |
InChI |
InChI=1S/C16H17NO5S/c1-11-9-13(4-6-14(11)20-2)23(18,19)17-12-3-5-15-16(10-12)22-8-7-21-15/h3-6,9-10,17H,7-8H2,1-2H3 |
InChIキー |
BATCENDYKSYVHL-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCCO3)OC |
正規SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCCO3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{3-[(2-phenyl-1,3-thiazol-4-yl)methoxy]phenyl}-1H-tetrazole](/img/structure/B263207.png)


![N-[2-(2-ethoxyphenoxy)ethyl]thiophene-2-carboxamide](/img/structure/B263214.png)



![N-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)methyl]-2-(9H-purin-6-ylsulfanyl)acetamide](/img/structure/B263242.png)
![9H-Purine, 6-[[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio]-](/img/structure/B263243.png)
![Quinoxaline, 2-methyl-3-[(9H-purin-6-ylthio)methyl]-](/img/structure/B263246.png)
![2(1H)-Quinolinone, 4-[(9H-purin-6-ylthio)methyl]-](/img/structure/B263247.png)
![6,7-dihydro-5H-[1,4]oxazino[2,3,4-ij]quinolin-3(2H)-one](/img/structure/B263250.png)

![1-{1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1H-benzimidazol-2-yl}ethanone](/img/structure/B263255.png)